molecular formula C4H2N3NaO2 B3040408 Sodium 1,2,4-triazine-3-carboxylate CAS No. 1980038-44-5

Sodium 1,2,4-triazine-3-carboxylate

Cat. No.: B3040408
CAS No.: 1980038-44-5
M. Wt: 147.07
InChI Key: OBGLSDQBNXFPRZ-UHFFFAOYSA-M
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Description

Sodium 1,2,4-triazine-3-carboxylate is a heterocyclic compound containing a triazine ring substituted with a carboxylate group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the triazine ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,2,4-triazine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Sodium 1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazine oxides.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms, such as dihydrotriazines.

    Substitution: The carboxylate group can be substituted with other functional groups, such as amines or halides, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or amines, typically carried out in organic solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Triazine oxides.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazine derivatives, depending on the substituent introduced.

Scientific Research Applications

Sodium 1,2,4-triazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of novel materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a scaffold for the design of bioactive molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are investigated for their ability to interact with biological targets, such as enzymes and receptors.

    Industry: this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Sodium 1,2,4-triazine-3-carboxylate can be compared with other triazine derivatives, such as:

    1,2,3-Triazine: Similar in structure but differs in the position of nitrogen atoms within the ring. It exhibits different chemical reactivity and biological activity.

    1,3,5-Triazine: Known for its use in herbicides and resins. It has a symmetrical structure, unlike the asymmetrical 1,2,4-triazine.

    Tetrazine: Contains an additional nitrogen atom, leading to distinct chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.

Properties

IUPAC Name

sodium;1,2,4-triazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O2.Na/c8-4(9)3-5-1-2-6-7-3;/h1-2H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLSDQBNXFPRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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